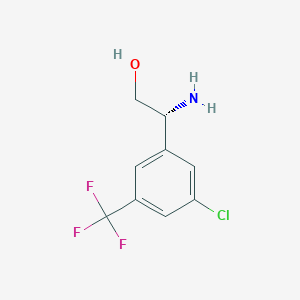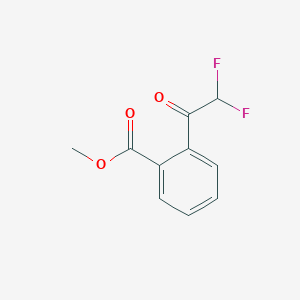![molecular formula C10H9FO7S B13579386 1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate typically involves the reaction of 1,3-dimethylbenzene-1,3-dicarboxylate with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl oxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules
Wirkmechanismus
The mechanism of action of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The fluorosulfonyl oxy group is highly reactive, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethylbenzene-1,3-dicarboxylate: Lacks the fluorosulfonyl oxy group, making it less reactive in certain chemical reactions.
5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate: Similar structure but without the dimethyl groups, affecting its reactivity and applications
Uniqueness
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of both dimethyl groups and a fluorosulfonyl oxy group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C10H9FO7S |
|---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
dimethyl 5-fluorosulfonyloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9FO7S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18-19(11,14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
CRUWELBVTXSLSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
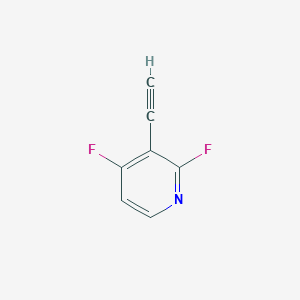
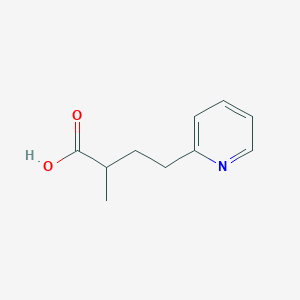

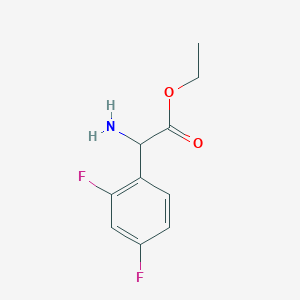
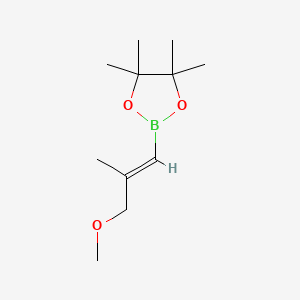
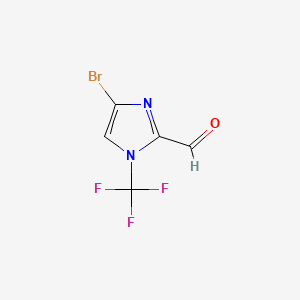

![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
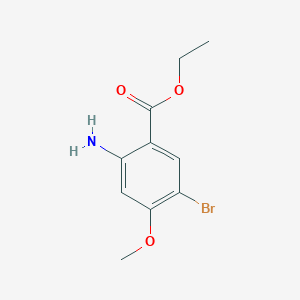
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
